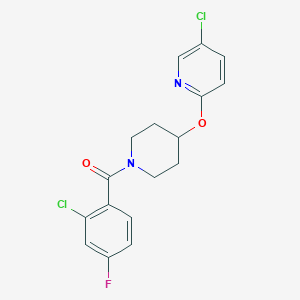
(2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15Cl2FN2O2 and its molecular weight is 369.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone , identified by its CAS number 1448044-25-4 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H15Cl2FN2O2 with a molecular weight of 369.2 g/mol . The structure consists of a chloro-fluorophenyl group linked to a piperidine derivative, which is further substituted with a chloropyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Many piperidine derivatives have shown promise as antitumor agents, particularly against various cancer cell lines.
- Antimicrobial Properties : Compounds containing chlorinated aromatic systems often demonstrate significant antimicrobial effects.
- Enzyme Inhibition : The structural features may allow for inhibition of critical enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors or enzymes due to its structural compatibility.
- Cellular Uptake : The lipophilicity imparted by the chloro and fluorine substituents may facilitate cellular uptake, enhancing bioavailability.
- Metabolic Stability : The presence of halogens can improve metabolic stability, prolonging the compound's action within biological systems.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O2/c18-11-1-4-16(21-10-11)24-13-5-7-22(8-6-13)17(23)14-3-2-12(20)9-15(14)19/h1-4,9-10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUMICUSCQKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














